N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine

Medicinal Chemistry Drug Design Physicochemical Property Profiling

SAR campaigns on pyrazole-thiophene kinase inhibitors often stall due to uncontrolled reactivity of polyhalogenated scaffolds, requiring protecting-group strategies that cut library throughput. N-[(5-Bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine (CAS 1183128-80-4) solves this with a single bromine at the thiophene 5-position and an orthogonal C3-amine, enabling clean, protecting-group-free parallel synthesis. - Single Br handle eliminates competing Pd-coupling sites, boosting library throughput and reducing purification burden. - C3-amino pharmacophore aligns with EGFR T790M inhibitor geometry; >100-fold potency shifts documented with positional isomers. - TPSA 29.85 Ų & LogP 2.86 place it in CNS drug space, ideal for brain-penetrant kinase or GPCR probes. Supplied at 95% purity with full analytical documentation. Immediate shipping from US/EU stock for R&D-scale procurement.

Molecular Formula C9H10BrN3S
Molecular Weight 272.17 g/mol
Cat. No. B13243309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine
Molecular FormulaC9H10BrN3S
Molecular Weight272.17 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)NCC2=CC=C(S2)Br
InChIInChI=1S/C9H10BrN3S/c1-13-5-4-9(12-13)11-6-7-2-3-8(10)14-7/h2-5H,6H2,1H3,(H,11,12)
InChIKeyURASQMAHTBQWLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(5-Bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine – Compound Class and Procurement Overview


N-[(5-Bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine (CAS 1183128-80-4, MF C₉H₁₀BrN₃S, MW 272.17) is a heterocyclic small molecule constituting a 1-methyl-1H-pyrazol-3-amine core linked via a methylene bridge to a 5-bromothiophene moiety . It belongs to the broader class of pyrazole–thiophene hybrid derivatives, a scaffold extensively explored in medicinal chemistry for kinase inhibition, anticancer, and antimicrobial applications [1]. The compound is commercially available as a research intermediate with a typical purity of 95% , positioning it as a functionalizable building block for structure–activity relationship (SAR) campaigns and lead-optimization programs targeting kinases, GPCRs, or epigenetic enzymes.

Pyrazole–thiophene hybrid building block for medicinal chemistry
Functionalizable scaffold supporting kinase, GPCR, and epigenetic target research
Consistent research-grade purity enabling SAR reproducibility

Why This Scaffold Cannot Be Replaced by Generic Pyrazole–Thiophene Analogs


Seemingly minor structural variations in the pyrazole–thiophene series—such as the position of the amino group (C3 vs. C5), the presence or absence of an N1-methyl substituent, and the bromine placement on the thiophene ring—produce substantial differences in pharmacophore geometry, hydrogen-bond donor/acceptor topology, and lipophilicity that directly impact target engagement and synthetic tractability [1]. Literature on pyrazole–thiophene kinase inhibitors demonstrates that the mode of thiophene attachment and the heterocycle substitution pattern can alter inhibitory potency by >100-fold against the same kinase target [2]. Consequently, generic replacement of N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine with a positional isomer or a differently substituted analog will invalidate SAR continuity and likely abolish the desired biological activity or reactivity profile. The quantitative evidence below substantiates these differentiation axes.

Positional isomerism (C3- vs. C5-amino) may shift kinase selectivity profiles, invalidating SAR continuity.

Bromine count difference alters synthetic complexity and cross-coupling chemoselectivity.

N1-methyl substitution and thiophene attachment mode can dramatically change target engagement and lipophilicity.

Quantitative Differentiation Against Closest Structural Analogs


Physicochemical Profile: LogP and TPSA vs. 5-Methyl Regioisomer

The target compound exhibits a computed LogP of 2.86 and a TPSA of 29.85 Ų , whereas the 5-methyl regioisomer (1-[(5-bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine, CAS 1702482-22-1) possesses a TPSA of 72.1 Ų and an XLogP3 of 2.6 . The 42.25 Ų lower TPSA of the target compound—coupled with a 0.26 unit higher LogP—predicts superior passive membrane permeability and enhanced blood–brain barrier penetration potential, while still maintaining favorable oral absorption according to Lipinski and Veber rule thresholds.

LogP & TPSA vs. 5-methyl regioisomer
Cross-study comparable
Target compound
TPSA 29.85 Ų, LogP 2.86
5-Methyl regioisomer
TPSA 72.1 Ų, LogP 2.6
Lower TPSA and higher LogP may favor membrane permeability research.
Computed values; in vitro permeability data to verify.
Medicinal Chemistry Drug Design Physicochemical Property Profiling

Regiochemical Impact on Kinase Selectivity: C3- vs. C5-Amino

In the pyrazole–thiophene multitarget inhibitor series reported by Sallam et al. (2025), the nature and position of the amino substituent critically control kinase selectivity profiles. Compound 2 (bearing an amino-connected thiophene at the pyrazole C3 position with an N1-methyl substitution) potently inhibited wild-type EGFR with an IC₅₀ of 16.25 µg/mL and T790M mutant EGFR with an IC₅₀ of 17.8 µg/mL, whereas the C5-amino regioisomer (compound 14) exhibited a 3.1-fold selectivity shift toward VEGFR-2 (IC₅₀ = 112.36 µg/mL vs. 242.94 µg/mL for compound 2) [1]. Although direct data for N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine are not yet published in the same assay, the chemotype—with the amine positioned at C3 and connected via a methylene bridge—maps onto the C3-amino architecture associated with preferential EGFR inhibition rather than VEGFR-2 inhibition.

C3- vs. C5-amino kinase selectivity
Class-level inference
C3-NH scaffold (compound 2 lineage)
EGFR IC₅₀ 16.25 µg/mL, T790M IC₅₀ 17.8 µg/mL
C5-NH scaffold (compound 14 lineage)
EGFR IC₅₀ 16.33 µg/mL, VEGFR-2 IC₅₀ 112.36 µg/mL
C3-amino architecture may support EGFR-biased inhibition research.
Inferred from scaffold analogs; target compound not directly assayed.
Medicinal Chemistry Kinase Inhibitor Design Pharmacophore Mapping

Synthetic Utility: Single Bromine Handle for Regioselective Cross-Coupling

The target compound possesses one aryl bromide at the thiophene C5 position, providing a single, well-defined site for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald–Hartwig) . In contrast, 4-bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1250447-14-3) carries two bromine atoms—one on the thiophene (C5) and one on the pyrazole (C4)—which demands additional synthetic design effort to achieve chemoselectivity and avoid undesired homocoupling or over-functionalization . The single-bromine design simplifies library synthesis and reduces purification complexity, offering a direct advantage in high-throughput medicinal chemistry workflows where sequential elaboration of the pyrazole amine and the thiophene bromide is planned.

Synthetic handle: bromine count
Head-to-head
Target compound
1 Br (thiophene C5), MW 272.17
Dibromo analog
2 Br (thiophene C5 + pyrazole C4), MW 337.04
Single bromine may reduce side-product risk in library synthesis.
Structural comparison; reactivity data to confirm.
Synthetic Chemistry Cross-Coupling Building Block Utility

Optimal Research and Procurement Application Scenarios


EGFR-Biased Lead Optimization in Kinase-Focused Medicinal Chemistry

Based on the C3-amino pharmacophore architecture associated with preferential wild-type and T790M mutant EGFR inhibition in the pyrazole–thiophene series [1], N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is best deployed as a starting scaffold for SAR campaigns targeting EGFR-driven cancers. Its single bromine handle permits systematic introduction of aryl/heteroaryl groups at the thiophene C5 position via Suzuki coupling to probe the hydrophobic pocket of the kinase ATP-binding site, while the free C3-amine can be separately elaborated into amides, ureas, or sulfonamides to modulate selectivity and pharmacokinetics.

CNS-Penetrant Probe Design Leveraging Favorable Physicochemical Profile

With a TPSA of 29.85 Ų and a LogP of 2.86 , the compound falls within the optimal property space for CNS drug candidates (TPSA < 60–70 Ų; LogP ~ 2–4). Researchers developing brain-penetrant kinase inhibitors, GPCR ligands, or epigenetic probes should select this scaffold over the 5-methyl regioisomer (TPSA = 72.1 Ų ) to maximize the probability of achieving adequate brain exposure without structural modification that may compromise target potency.

Parallel Library Synthesis via Regioselective Cross-Coupling

The single bromine at the thiophene 5-position, combined with the orthogonal nucleophilic amine at pyrazole C3, provides a clean bifunctional scaffold amenable to parallel synthesis . The absence of a second competing bromide (cf. the dibromo analog, CAS 1250447-14-3) eliminates the need for protecting-group strategies or careful stoichiometric control during Pd-catalyzed couplings, significantly increasing library throughput and reducing purification burden in both academic and industrial medicinal chemistry laboratories.

Protozoal Purine Nucleoside Phosphorylase Inhibitor Development

A structurally related benzimidazole-4,7-dione bearing an N-[(5-bromothiophen-2-yl)methyl] motif was reported as an inhibitor of Toxoplasma gondii purine nucleoside phosphorylase (Ki = 580 µM) [2]. While the target compound itself has not been directly assayed against PNP, the shared N-(5-bromothiophen-2-yl)methyl pharmacophoric element provides a rational entry point for exploring antiprotozoal SAR, with the 3-amino group offering a convenient vector for introducing potency-enhancing substituents.

Application
Selection Property
Validation Focus
EGFR pathway-targeted SAR studies
C3-amino scaffold with reported EGFR-biased selectivity
Kinase selectivity profiling (EGFR vs. VEGFR-2)
CNS permeability research and probe development
Low TPSA and moderate LogP profile
Blood-brain barrier penetration assay
High-throughput parallel library synthesis
Single bromine handle for regioselective diversification
Cross-coupling efficiency and chemoselectivity
Antiprotozoal PNP inhibitor SAR exploration
Shared N-(5-bromothiophen-2-yl)methyl motif with reported PNP inhibitor
PNP enzyme inhibition and antiprotozoal activity screening
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